3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrazole ring, cyclopropyl groups, and a trifluoromethylphenyl group
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The biochemical pathways affected would depend on the roles of these targets in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .
The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways they are involved in. These could include changes in cell signaling, gene expression, or cell function .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of cyclopropyl groups and the trifluoromethylphenyl group. Common reagents used in these reactions include cyclopropyl bromide, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
Uniqueness
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-4-15(14)24-18(27)23-9-10-26-17(13-7-8-13)11-16(25-26)12-5-6-12/h1-4,11-13H,5-10H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPBNDCUWFNPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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